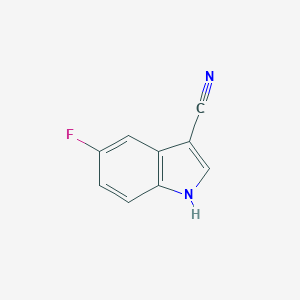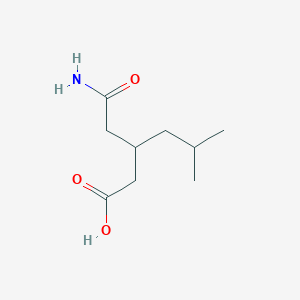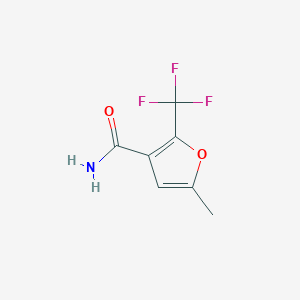
4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one, also known as IMPO, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. IMPO is a heterocyclic compound that contains an oxazole ring and an iodomethyl group. It has been synthesized using various methods and has shown promising results in different scientific studies.
Mecanismo De Acción
The mechanism of action of 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as thymidylate synthase and dihydrofolate reductase. In neurochemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to modulate the activity of certain neurotransmitter receptors, such as the NMDA receptor.
Biochemical and Physiological Effects:
4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to have various biochemical and physiological effects, depending on its specific application. In medicinal chemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor xenografts in animal models.
In biochemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to modulate the activity of enzymes and receptors involved in various biological processes, such as DNA replication and protein synthesis. It has also been shown to have fluorescent properties that make it useful as a probe for studying protein-ligand interactions and enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its ability to selectively bind to certain biomolecules. However, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one also has some limitations, including its toxicity at high concentrations and its potential for non-specific binding to other biomolecules.
Direcciones Futuras
There are several future directions for research on 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one, including:
1. Further studies on its potential as an anticancer agent, with a focus on optimizing its potency and selectivity.
2. Development of new biosensors and diagnostic tools based on 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one.
3. Exploration of its potential as a building block for the synthesis of new functional materials.
4. Investigation of its potential as a modulator of neurotransmitter receptors for the treatment of neurological disorders.
5. Studies on its toxicity and potential side effects in vivo, with a focus on developing safer and more effective formulations.
Métodos De Síntesis
4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one can be synthesized using different methods, including the reaction of 2-phenyl-4-methyl-1,3-oxazole with iodomethane in the presence of a base. Another method involves the reaction of 2-phenyl-4-methyl-1,3-oxazole with iodine and sodium hydroxide. The yield and purity of the synthesized 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one depend on the method used and the reaction conditions.
Aplicaciones Científicas De Investigación
4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been studied for its potential applications in different scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has shown potential as an anticancer agent by inhibiting the activity of certain enzymes involved in cancer cell growth. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
In biochemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been used as a fluorescent probe to study protein-ligand interactions and enzyme activity. It has also been used in the development of biosensors for the detection of various biomolecules.
In material science, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been used as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks.
Propiedades
Número CAS |
177762-91-3 |
|---|---|
Nombre del producto |
4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one |
Fórmula molecular |
C11H10INO2 |
Peso molecular |
315.11 g/mol |
Nombre IUPAC |
4-(iodomethyl)-4-methyl-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H10INO2/c1-11(7-12)10(14)15-9(13-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clave InChI |
KUZDGTVVRPSICW-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OC(=N1)C2=CC=CC=C2)CI |
SMILES canónico |
CC1(C(=O)OC(=N1)C2=CC=CC=C2)CI |
Sinónimos |
5(4H)-Oxazolone, 4-(iodomethyl)-4-methyl-2-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



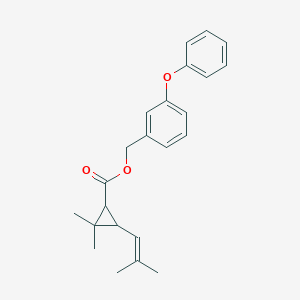
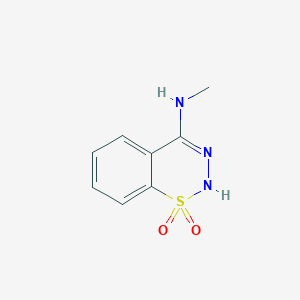


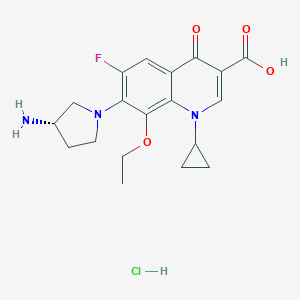
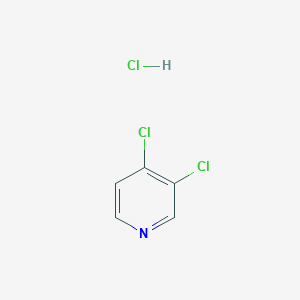



![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)
![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)
